molecular formula C16H18N2O4S B6395403 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid CAS No. 1261924-73-5

3-(4-t-Butylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6395403
CAS No.: 1261924-73-5
M. Wt: 334.4 g/mol
InChI Key: QELLOUMXWMIOOI-UHFFFAOYSA-N
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Description

3-(4-t-Butylsulfamoylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The presence of the t-butylsulfamoyl group in the phenyl ring adds unique properties to the compound, making it a subject of interest in various scientific studies.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-11(5-7-12)14-10-17-9-8-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELLOUMXWMIOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-t-butylsulfamoylphenyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound is known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as InhA and KasA .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: Known for its use in treating tuberculosis.

    Nicotinic acid: Used as a vitamin supplement and in the treatment of hyperlipidemia.

    2,6-Dichloroisonicotinic acid: Used as a plant immunity inducer

Uniqueness

3-(4-t-Butylsulfamoylphenyl)isonicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its lipophilicity, making it more effective in penetrating cell membranes and reaching its molecular targets .

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